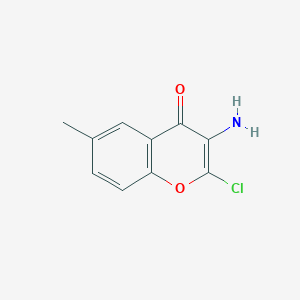methanone CAS No. 61577-88-6](/img/structure/B14592069.png)
[5-Chloro-2-(2-phenylaziridin-1-yl)phenyl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(2-phenylaziridin-1-yl)phenylmethanone: is an organic compound that features a chloro-substituted phenyl ring and an aziridine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-phenylaziridin-1-yl)phenylmethanone typically involves the reaction of 5-chloro-2-iodobenzophenone with phenylaziridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxirane derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like ammonia or thiourea can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxirane derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology: In biological research, it can be used to study the interactions of aziridine-containing compounds with biological molecules, providing insights into their potential as bioactive agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with potential anticancer or antimicrobial properties.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 5-Chloro-2-(2-phenylaziridin-1-yl)phenylmethanone is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The aziridine ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity or the disruption of cellular processes.
類似化合物との比較
- 5-Chloro-2-(1H-imidazol-1-yl)phenylmethanone
- 5-Chloro-2-(2-hydroxyphenyl)phenylmethanone
- 5-Chloro-2-(2-aminophenyl)phenylmethanone
Comparison:
- 5-Chloro-2-(1H-imidazol-1-yl)phenylmethanone: This compound contains an imidazole ring instead of an aziridine ring, which may result in different reactivity and biological activity.
- 5-Chloro-2-(2-hydroxyphenyl)phenylmethanone: The presence of a hydroxy group can significantly alter the compound’s solubility and reactivity.
- 5-Chloro-2-(2-aminophenyl)phenylmethanone: The amino group introduces additional sites for hydrogen bonding and potential interactions with biological molecules.
特性
CAS番号 |
61577-88-6 |
|---|---|
分子式 |
C21H16ClNO |
分子量 |
333.8 g/mol |
IUPAC名 |
[5-chloro-2-(2-phenylaziridin-1-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H16ClNO/c22-17-11-12-19(23-14-20(23)15-7-3-1-4-8-15)18(13-17)21(24)16-9-5-2-6-10-16/h1-13,20H,14H2 |
InChIキー |
GORZQWZGJRCBML-UHFFFAOYSA-N |
正規SMILES |
C1C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


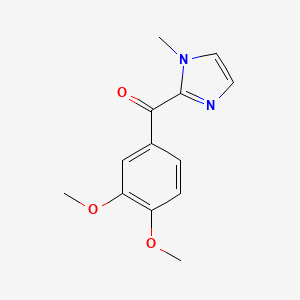
![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)
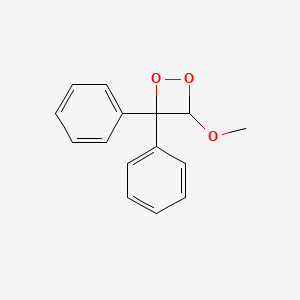


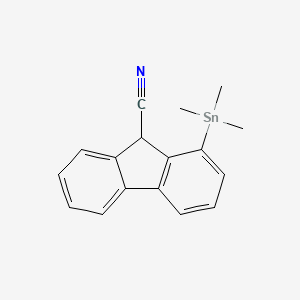
![2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14592028.png)
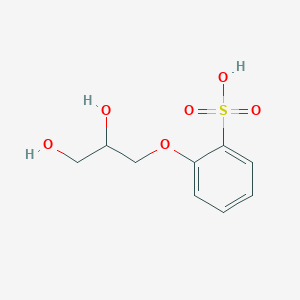


![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)


